6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol
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Overview
Description
6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol is a member of isoquinolines.
Scientific Research Applications
Biospectroscopy and Vibrational Spectra Analysis
The compound has been studied in the context of biospectroscopy. Specifically, time-resolved absorption and resonance FT-IR and Raman biospectroscopy, along with density functional theory (DFT), were used to investigate vibronic-mode coupling structures in vibrational spectra analysis (Heidari, Esposito, & Caissutti, 2019).
Quantum Entanglement in Cancer Diagnosis
The compound has been utilized in an analytical model to analyze interactions between a moving nano molecule (such as the compound ) and a two-mode field in the presence of two-photon transitions. This study is significant for human cancer cells, tissues, and tumors diagnosis, particularly in evaluating the entanglement between nano molecule and field systems (Alireza, Jennifer, & Caissutti Angela, 2019).
Potential Bioreductively Activated Pro-Drug System
Research has explored the use of the 5-nitrofuran-2-ylmethyl group, as seen in the compound, as a potential pro-drug system. This system might be applicable for selective release of therapeutic drugs in hypoxic solid tumours, indicating its potential in targeted cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).
Properties
Molecular Formula |
C19H20N2O6 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitrofuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H20N2O6/c1-25-9-3-4-16-15-11-17(22)18(26-2)10-13(15)7-8-20(16)12-14-5-6-19(27-14)21(23)24/h5-6,10-11,16,22H,7-9,12H2,1-2H3 |
InChI Key |
QXCLYNLZMVJDAD-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC1C2=CC(=C(C=C2CCN1CC3=CC=C(O3)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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